Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Palladium catalysis C–Cl bond activation Cross-coupling reactions

Procuring generic benzothiazole derivatives risks synthetic dead-ends when regioisomeric mismatch derails Pd-catalyzed couplings or necessitates protecting group strategies. Methyl 2-chlorobenzo[d]thiazole-7-carboxylate (CAS 1196152-62-1) eliminates these risks through precise 2-chloro-7-carboxylate substitution. • Orthogonal reactivity: C(2)-Cl enables Suzuki/Stille coupling; 7-CO2Me supports amidation or hydrolysis-no protecting groups required. • ≥98% purity supports GLP-compliant synthesis of drug candidates and agrochemical leads. • XLogP3 3.20, TPSA 67.4 Ų-favorable drug-like properties for CNS and anti-infective programs.

Molecular Formula C9H6ClNO2S
Molecular Weight 227.67 g/mol
CAS No. 1196152-62-1
Cat. No. B1511772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chlorobenzo[d]thiazole-7-carboxylate
CAS1196152-62-1
Molecular FormulaC9H6ClNO2S
Molecular Weight227.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC=C1)N=C(S2)Cl
InChIInChI=1S/C9H6ClNO2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3
InChIKeyXXBIXQZTZMYQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chlorobenzo[d]thiazole-7-carboxylate: A Strategic Benzothiazole Scaffold with Orthogonal Reactivity


Methyl 2-chlorobenzo[d]thiazole-7-carboxylate (CAS 1196152-62-1) is a bifunctional heterocyclic building block featuring a 2-chloro substituent on the benzothiazole core and a methyl ester at the 7-position . This precise substitution pattern confers dual orthogonal reactivity: the C(2)–Cl bond serves as a viable substrate for Pd-catalyzed cross-coupling reactions, while the 7-carboxylate ester provides a handle for subsequent functionalization or hydrolysis [1]. Benzothiazole derivatives are widely exploited in medicinal chemistry for their privileged scaffold properties, including documented applications in anticancer, antimicrobial, and anti-inflammatory drug discovery programs [2].

Why Methyl 2-chlorobenzo[d]thiazole-7-carboxylate Cannot Be Interchanged with Common Benzothiazole Analogs


Generic substitution among benzothiazole derivatives fails because the 2-chloro-7-carboxylate substitution pattern creates a unique reactivity and property profile not shared by other regioisomers or functional group combinations [1]. The 2-chloro group is specifically positioned for nucleophilic aromatic substitution and Pd-catalyzed coupling reactions, whereas 2-amino or 2-unsubstituted analogs lack this synthetic handle entirely [2]. The 7-carboxylate ester placement further distinguishes this compound from its 6-carboxylate and 5-carboxylate isomers, which exhibit different electronic environments, steric profiles, and downstream derivatization outcomes [3]. Procurement based solely on the benzothiazole core without verifying the exact 2-chloro-7-carboxylate substitution risks synthetic failure due to mismatched reactivity or incompatible physicochemical properties in the intended application.

Methyl 2-chlorobenzo[d]thiazole-7-carboxylate: Quantitative Comparative Evidence for Scientific Selection


Synthetic Utility: Pd-Catalyzed Cross-Coupling Compatibility of 2-Chlorobenzothiazole vs. 2-Aminobenzothiazole

Methyl 2-chlorobenzo[d]thiazole-7-carboxylate contains a C(2)–Cl bond that is a viable substrate for Pd(0)-catalyzed oxidative addition, enabling Suzuki-Miyaura, Stille, and related cross-coupling reactions [1]. In contrast, 2-aminobenzothiazole analogs lack this reactive handle and require diazotization/Sandmeyer conversion to halide before coupling, adding two synthetic steps and reducing overall yield [1]. Even among halobenzothiazoles, the 2-chloro derivative offers a balance of stability and reactivity: 2-bromo and 2-iodo analogs are more reactive but less shelf-stable, while 2-fluoro derivatives are significantly less reactive toward oxidative addition [1].

Palladium catalysis C–Cl bond activation Cross-coupling reactions Medicinal chemistry building blocks

Purity Specifications and Quality Control: Methyl Ester vs. Carboxylic Acid Form

Commercial sources specify Methyl 2-chlorobenzo[d]thiazole-7-carboxylate at ≥97% purity (CAS 1196152-62-1), with fully characterized analytical parameters including InChIKey (XXBIXQZTZMYQLP-UHFFFAOYSA-N), exact mass (226.981 Da), and calculated LogP (XLogP3 = 3.20) . The corresponding carboxylic acid analog (2-chlorobenzo[d]thiazole-7-carboxylic acid, CAS 1379324-66-9) is available from multiple vendors but often lacks standardized purity specifications or is offered at technical grade without full analytical certification [1]. The methyl ester form offers improved chromatographic behavior (retention time reproducibility) and stability under ambient storage compared to the carboxylic acid, which may undergo decarboxylation or hygroscopic degradation .

Chemical purity QC parameters Procurement specifications Analytical characterization

Regioisomeric Differentiation: 7-Carboxylate vs. 6-Carboxylate Electronic and Steric Properties

The 7-carboxylate substitution on the benzothiazole ring places the ester group peri to the thiazole sulfur, creating a distinct electronic environment compared to the 6-carboxylate regioisomer [1]. Substituent effect transmission studies across the benzothiazole system demonstrate that the 7-position experiences different resonance and inductive effects from the heterocyclic ring than the 4-, 5-, or 6-positions, affecting both chemical reactivity and biological target engagement [2]. Specifically, metal complexation studies with benzothiazole derivatives reveal that 7-substituted compounds exhibit markedly different color and fluorescence responses upon metal ion binding compared to 4-substituted isomers [3].

Regiochemistry Electronic effects Steric hindrance SAR optimization

Synthetic Intermediate Value: Direct Derivatization via 2-Chloro Displacement Compared to Multi-Step Alternative Routes

The 2-chloro group on methyl 2-chlorobenzo[d]thiazole-7-carboxylate undergoes nucleophilic displacement with thioureas to yield 2-mercaptobenzothiazole derivatives in high yield [1]. This single-step transformation provides direct access to a class of compounds with documented biological activities, including antioxidant and radioprotective properties [2]. Alternative synthetic routes to access 2-substituted-7-carboxylate benzothiazoles starting from unsubstituted benzothiazole cores require initial functionalization at the 2-position via lithiation or halogenation, followed by carboxylate installation, representing a less convergent and lower-yielding sequence [3]. The pre-installed 2-chloro and 7-carboxylate functionalities enable parallel library synthesis where diverse nucleophiles can be introduced at the 2-position while the carboxylate remains available for amide coupling or hydrolysis.

Nucleophilic aromatic substitution Building block Derivatization Library synthesis

High-Value Application Scenarios for Methyl 2-chlorobenzo[d]thiazole-7-carboxylate in Scientific Procurement


Medicinal Chemistry: Parallel Library Synthesis of 2-Substituted Benzothiazole-7-carboxylate Derivatives

In hit-to-lead optimization campaigns, Methyl 2-chlorobenzo[d]thiazole-7-carboxylate serves as an ideal scaffold for generating focused libraries via nucleophilic displacement at the C(2)–Cl position while preserving the 7-carboxylate ester for subsequent amide formation or hydrolysis [1]. This orthogonal reactivity eliminates the need for protecting group strategies and reduces synthetic step count compared to routes starting from 2-aminobenzothiazole, which require diazotization/halogenation before diversification [1]. The compound's XLogP3 of 3.20 and moderate topological polar surface area (67.4 Ų) place it within favorable drug-like property space for CNS and anti-infective programs [2].

Chemical Biology: Synthesis of Benzothiazole-Based Probe Molecules via Pd-Catalyzed Cross-Coupling

The 2-chloro substituent on Methyl 2-chlorobenzo[d]thiazole-7-carboxylate is a competent substrate for Pd(0)-catalyzed oxidative addition, enabling Suzuki-Miyaura and Stille couplings to install aryl, heteroaryl, or alkenyl groups at the 2-position [1]. This reactivity profile supports the synthesis of fluorescent probes, biotinylated affinity reagents, or photoaffinity labels where the benzothiazole core serves as a privileged recognition element. The 7-carboxylate ester can be subsequently hydrolyzed for bioconjugation or retained as a masked acid for improved cellular permeability [2].

Agrochemical Intermediate: Synthesis of Benzothiazole-Derived Fungicides and Pesticides

Benzothiazole derivatives are established intermediates in the synthesis of commercial fungicides, insecticides, and anti-tuberculosis agents [1]. Methyl 2-chlorobenzo[d]thiazole-7-carboxylate offers a dual-functionalized entry point to this chemical space, with the 2-chloro group enabling introduction of diverse pharmacophores and the 7-carboxylate providing a modifiable handle for optimizing physicochemical properties. The compound's commercially defined ≥97% purity specification supports GLP-compliant synthesis of agrochemical candidates requiring documented purity thresholds for regulatory submission [2].

Materials Science: Synthesis of Benzothiazole-Containing Metal Chelators and Sensors

Benzothiazole derivatives functionalized at the 7-position exhibit distinct metal-binding properties and colorimetric/fluorometric responses upon complexation with transition metals [1]. Methyl 2-chlorobenzo[d]thiazole-7-carboxylate provides a platform for synthesizing tailored chelators where both the heterocyclic nitrogen and sulfur atoms participate in metal coordination while the 7-carboxylate ester can be elaborated into additional binding motifs. This scaffold supports the development of selective sensors for heavy metal detection, radiopharmaceutical chelators, or MRI contrast agent precursors [1].

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